molecular formula C17H15N3O B2636434 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 922959-64-6

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2636434
CAS No.: 922959-64-6
M. Wt: 277.327
InChI Key: DTANIUZZIUCJPL-UHFFFAOYSA-N
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Description

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.327. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Concise Synthetic Routes : Research has developed concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, demonstrating the utility of cycloaddition reactions and condensation with hydrazine for accessing pharmacologically active pyridazinones. This approach highlights the versatility of alkynyl heterocycles as dipolarophiles in synthesizing analog compounds (Johnston et al., 2008).

  • Metal Complexation : Investigations into the complexation of iron(II) and cobalt(II) with tris-azinyl analogues of 2,2':6',2''-terpyridine have been conducted, revealing insights into the spin states and redox properties of these complexes. This research contributes to understanding the coordination chemistry of pyridazinone derivatives (Cook et al., 2013).

  • Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis for creating 3,6-di(pyridin-2-yl)pyridazines has been demonstrated, providing a faster alternative to traditional methods. This technique also uncovered unexpected cycloadditions, offering new synthetic pathways for pyridazine derivatives (Hoogenboom et al., 2006).

  • Heterocyclic O-Aminonitriles Synthesis : Novel pathways to synthesize pyrazolo[3,4-d]-pyrimidines using o-aminonitriles have been explored, indicating significant chemical and pharmacological potential. This research contributes to the diversification of pyridazinone-based compounds and their applications (Al-Afaleq & Abubshait, 2001).

  • Crystal Structure Analysis : The detailed structural analysis of 4-Benzyl-6-p-tolylpyridazin-3(2H)-one provided insights into the molecular geometry and hydrogen bonding patterns, demonstrating the compound's non-planar arrangement and its implications for intermolecular interactions (Oubair et al., 2009).

Potential Pharmacological Activities

  • Antimicrobial Screening : Synthesis and microbial screening of 6-pyridin-4-yl-2, 3-dihydro-1Hpyridazin-4-one derivatives have indicated potential antimicrobial activities, underscoring the pharmaceutical relevance of these compounds (Javed et al., 2013).

  • Non-Linear Optical Properties and Anticancer Activity : Studies involving water-mediated synthesis of pyridazinone derivatives have examined their non-linear optical properties and potential anticancer activity through computational chemistry methods, including molecular docking, highlighting their therapeutic prospects (Jayarajan et al., 2019).

Properties

IUPAC Name

6-(2-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-4-2-3-5-15(13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTANIUZZIUCJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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